molecular formula C18H17IN4O5 B11691777 4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

4-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-4-oxobutanamide

Cat. No.: B11691777
M. Wt: 496.3 g/mol
InChI Key: XKCYSOAPXBVAOR-KEBDBYFISA-N
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Description

3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE typically involves the condensation of an aldehyde or ketone with a hydrazine derivative. The general synthetic route can be summarized as follows:

    Starting Materials: The synthesis begins with 2-hydroxy-5-nitrobenzaldehyde and 4-iodo-2-methylphenylhydrazine.

    Condensation Reaction: The aldehyde (2-hydroxy-5-nitrobenzaldehyde) reacts with the hydrazine derivative (4-iodo-2-methylphenylhydrazine) in the presence of a suitable solvent such as ethanol or methanol. The reaction is typically carried out under reflux conditions to facilitate the formation of the hydrazone linkage.

    Purification: The resulting product is purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially involving continuous flow reactors and automated purification systems to handle large quantities of starting materials and products.

Chemical Reactions Analysis

Types of Reactions

3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.

    Substitution: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered electronic properties.

    Reduction: Amino derivatives with potential biological activity.

    Substitution: Various substituted hydrazones with different functional groups.

Scientific Research Applications

3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as enzyme inhibitors or antimicrobial agents.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or magnetic properties.

    Biological Studies: The compound can be used to study the interactions between hydrazones and biological macromolecules, providing insights into their potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows the compound to form stable complexes with metal ions, which can inhibit enzyme activity or alter receptor function. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

3-{N’-[(E)-(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODO-2-METHYLPHENYL)PROPANAMIDE is unique due to the presence of both nitro and iodo groups, which confer distinct electronic and steric properties. These features make it particularly versatile in forming stable complexes and undergoing various chemical reactions, distinguishing it from other hydrazones.

Properties

Molecular Formula

C18H17IN4O5

Molecular Weight

496.3 g/mol

IUPAC Name

N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-N-(4-iodo-2-methylphenyl)butanediamide

InChI

InChI=1S/C18H17IN4O5/c1-11-8-13(19)2-4-15(11)21-17(25)6-7-18(26)22-20-10-12-9-14(23(27)28)3-5-16(12)24/h2-5,8-10,24H,6-7H2,1H3,(H,21,25)(H,22,26)/b20-10+

InChI Key

XKCYSOAPXBVAOR-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

CC1=C(C=CC(=C1)I)NC(=O)CCC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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